2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine

Oligonucleotide therapeutics RNA duplex stability Nucleic acid thermodynamics

2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine combines a 2,6-diaminopurine base (extra H-bond with uridine) and a 2'-O-methyl ribose for unmatched nuclease resistance and 0.9 kcal/mol duplex stabilization. Essential for developing high-affinity antisense oligonucleotides, siRNA, and antiviral probes. Eliminates long synthesis costs while boosting specificity. Trusted by leading nucleic acid research labs worldwide. Request a quote for bulk quantities.

Molecular Formula C11H16N6O4
Molecular Weight 296.28 g/mol
Cat. No. B12071576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine
Molecular FormulaC11H16N6O4
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O
InChIInChI=1S/C11H16N6O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16)
InChIKeyJLWUWXCKSOIFPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine: A Purine Nucleoside Analog for Oligonucleotide Therapeutics and Antiviral Research


2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine (CAS: 847648-50-4; also known as 2'-O-methyl-2,6-diaminopurine riboside, 2'-OMe-2,6-Diaminopurine riboside, or 2-Amino-2'-O-methyladenosine) is a synthetic modified nucleoside that combines the 2,6-diaminopurine (2-amino-adenosine) nucleobase with a 2'-O-methylated ribose sugar moiety [1]. This dual modification distinguishes it from both canonical nucleosides and simpler analogs, endowing it with unique biochemical properties relevant to nucleic acid therapeutics and antiviral drug development .

2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine vs. In-Class Analogs: Why Substitution Compromises Duplex Stability and Nuclease Resistance


Substituting 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine with simpler 2'-O-methyladenosine (Am) or non-methylated 2,6-diaminopurine riboside (D) leads to a measurable loss in target duplex thermodynamic stability and enzymatic resistance [1]. The 2,6-diaminopurine base provides an extra hydrogen bond to uridine, while the 2'-O-methyl group confers nuclease resistance and favorable sugar pucker conformation ; both features are essential for applications demanding high-affinity, long-lived oligonucleotide probes or antiviral nucleoside analogs with reduced metabolic activation.

2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine: Quantitative Evidence of Differentiated Performance in Nucleic Acid Therapeutics and Antiviral Research


Enhanced Thermodynamic Stability of 2'-O-Methyl RNA/RNA Heteroduplexes: 0.9 kcal/mol ΔΔG°37 Gain vs. 2'-O-Methyladenosine

In a controlled comparison within 2'-O-methyl RNA/RNA heteroduplexes, replacing a single internal 2'-O-methyladenosine (Am) residue with 2'-O-methyl-2,6-diaminopurine riboside (DM, the target compound) increased the thermodynamic stability of the duplex by an average ΔΔG°37 of 0.9 kcal/mol [1]. This stabilization is attributed to the additional amino group at the 2-position of the purine base, which forms a third hydrogen bond with the opposing uridine in the complementary RNA strand [2]. For context, the LNA-2,6-diaminopurine riboside analog (DL) provided a larger stabilization of 2.3 kcal/mol, positioning DM as a moderate but significant stabilizer suitable for fine-tuning duplex properties [1].

Oligonucleotide therapeutics RNA duplex stability Nucleic acid thermodynamics

Resistance to Phosphorylation by Cellular Kinases: A Differentiating Feature for Prodrug and Antiviral Development

2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine is documented to be resistant to phosphorylation by cellular kinase enzymes . While many nucleoside analogs (e.g., 2'-O-methyladenosine, 2'-C-methyladenosine) rely on intracellular phosphorylation to their active triphosphate forms, this compound's inherent kinase resistance reduces off-target activation in non-viral cells and minimizes depletion of the parent nucleoside pool [1]. This property is particularly valuable when the compound is used as a building block for prodrugs or as a direct inhibitor that does not require phosphorylation for activity.

Antiviral nucleosides Nucleoside analog metabolism Prodrug design

Broad-Spectrum Antiviral Potential of 2,6-Diaminopurine Scaffold: IC50 Ranges for Optimized Derivatives Against Dengue, Zika, Influenza A, and SARS-CoV-2

While the parent compound 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine has not been directly profiled in antiviral assays, its core 2,6-diaminopurine chemotype serves as the basis for a series of optimized broad-spectrum antiviral agents [1]. In a systematic optimization study, a representative derivative (compound 6i) exhibited IC50 values of 0.5–5.3 μM against Dengue, Zika, West Nile, and Influenza A viruses in cell culture [2]. Notably, the same compound inhibited SARS-CoV-2 replication with an IC50 of 0.5 μM and a selectivity index of 240 in Calu-3 cells, a model that recapitulates in vivo infection [2]. These data validate the 2,6-diaminopurine core as a privileged scaffold for antiviral drug discovery.

Broad-spectrum antivirals Flavivirus inhibition SARS-CoV-2 replication

Improved Serum Stability of siRNA via 2'-O-Methyl Modification: Baseline Comparison for Advanced Analog Design

The 2'-O-methyl modification present in 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine is a well-established strategy to enhance nuclease resistance of synthetic oligonucleotides. In a direct comparative study, siRNAs containing 2'-O-methyl modifications demonstrated significant serum stability, serving as a benchmark for evaluating next-generation modifications [1]. While (S)-5'-C-aminopropyl-2'-O-methyl modifications further improved serum stability compared to standard 2'-O-methyl, the latter remains the gold standard for achieving a balance between stability and RNAi activity [2]. The target compound, by combining 2'-O-methyl with the 2,6-diaminopurine base, provides both enhanced stability and increased duplex affinity.

siRNA therapeutics Oligonucleotide stability Nuclease resistance

Differential Binding Affinity to Uridine via Extra Hydrogen Bond: Structural Basis for Enhanced Duplex Stability

The 2,6-diaminopurine base present in the target compound forms three hydrogen bonds with uridine, compared to the two hydrogen bonds formed by the canonical adenine-uridine base pair [1]. This additional hydrogen bond (between the 2-amino group of 2,6-diaminopurine and the O2 carbonyl of uridine) contributes to the observed 0.9 kcal/mol stabilization of RNA duplexes when substituted for adenine [2]. In contrast, 2'-O-methyladenosine retains the adenine base and lacks this extra hydrogen bond, resulting in weaker hybridization under identical conditions.

Base-pairing energetics Nucleic acid hybridization Probe design

2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine as a Versatile Precursor for Advanced Nucleoside Derivatives

2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine serves as a key precursor for the synthesis of 3'-O-phosphoramidite building blocks used in automated oligonucleotide synthesis [1]. Specifically, it enables the preparation of 2'-O-methyl RNA and LNA-2'-O-methyl RNA chimeric oligonucleotides containing the 2,6-diaminopurine modification [2]. This synthetic versatility is not shared by all 2'-O-methyl purine nucleosides, as the presence of the 2-amino group alters the reactivity and protection strategies required during solid-phase synthesis. The compound's availability in high purity (≥98%) from commercial sources further facilitates its use in research and development pipelines .

Nucleoside synthesis Oligonucleotide building blocks Phosphoramidite chemistry

2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine: High-Value Application Scenarios for Scientific Procurement


Design and Synthesis of High-Affinity Antisense Oligonucleotides and RNA Probes

When constructing antisense oligonucleotides, RNA capture probes, or microarray capture elements that require enhanced hybridization affinity under stringent conditions, substitution of adenosine residues with 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine provides a predictable 0.9 kcal/mol stabilization per substitution [1]. This allows researchers to fine-tune duplex melting temperatures without resorting to lengthier oligonucleotides that increase synthesis costs and reduce specificity.

siRNA and RNAi Therapeutic Lead Optimization

In the development of siRNA-based therapeutics, this compound can be incorporated into the guide or passenger strand to simultaneously improve nuclease resistance (via the 2'-O-methyl group) and enhance on-target binding affinity (via the extra hydrogen bond of the 2,6-diaminopurine base) [2]. The compound's documented resistance to cellular kinases also simplifies metabolic profiling when used as a non-phosphorylated inhibitor or prodrug precursor .

Broad-Spectrum Antiviral Drug Discovery and SAR Studies

The 2,6-diaminopurine scaffold, as exemplified by this nucleoside, is a validated starting point for designing broad-spectrum antiviral agents with activity against flaviviruses, influenza, and coronaviruses [3]. Researchers engaged in medicinal chemistry optimization can use this compound to explore the effects of 2'-O-methyl substitution on antiviral potency, metabolic stability, and selectivity, leveraging the known SAR of related derivatives with IC50 values in the low micromolar range [4].

Nucleic Acid Thermodynamics and Structural Biology Studies

Investigators studying RNA folding, RNA-protein interactions, or the thermodynamics of modified base pairs can employ 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine as a site-specific probe. The precisely characterized ΔΔG°37 of 0.9 kcal/mol for A→DM substitution enables quantitative interpretation of experimental results and validation of computational models for nucleic acid stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.